molecular formula C10H15ClO3 B13167220 Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Katalognummer: B13167220
Molekulargewicht: 218.68 g/mol
InChI-Schlüssel: MTELQWNFNSLJBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which includes a spiro[2.5]octane ring system.

Vorbereitungsmethoden

The synthesis of Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C10H15ClO3

Molekulargewicht

218.68 g/mol

IUPAC-Name

methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-7-3-5-9(6-4-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

MTELQWNFNSLJBM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2(CC1)C(O2)(C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.